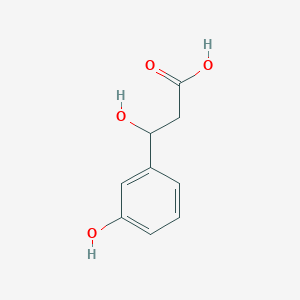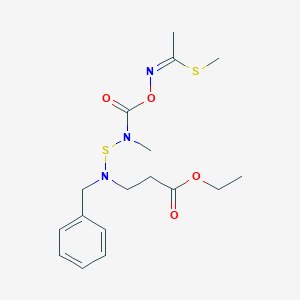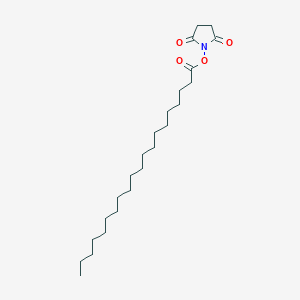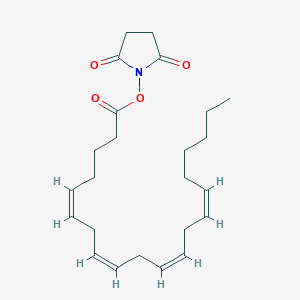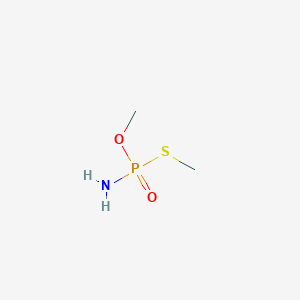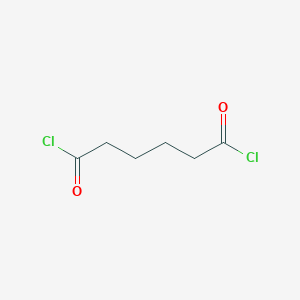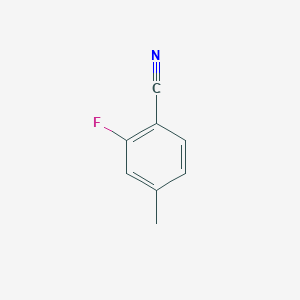
5-(Bromomethyl)-2-fluorobenzonitrile
Übersicht
Beschreibung
5-(Bromomethyl)-2-fluorobenzonitrile (BMFBN) is a synthetic organic compound belonging to the class of aromatic nitriles. It is an important intermediate for the synthesis of a variety of pharmaceuticals and other organic compounds. BMFBN has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Use of Bromomethyl Compounds in Biological Experiments
Specific Scientific Field
Summary of the Application
Bromomethyl compounds, such as 5-Bromomethyl-fluorescein, are used as multifunctional dyes in biological experiments . They help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Methods of Application
The specific method of application would depend on the nature of the experiment. Generally, these dyes are used to stain or label specific components of cells or tissues, allowing them to be visualized under a microscope .
Results or Outcomes
The use of these dyes can provide valuable insights into cellular structure and function, contributing to our understanding of various biological processes .
Use of Bromomethyl Compounds in Polymer Research
Specific Scientific Field
Summary of the Application
Bromomethyl compounds can be used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
Methods of Application
In one study, 4-bromomethyl benzoyl chloride was used to obtain a mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP). This was then used to synthesize terminally brominated poly (methyl methacrylate) (PMMA-Br) via free-radical polymerization. The RAFT-macro agent was acquired by reaction of PMMA-Br and potassium ethyl xanthogenate .
Results or Outcomes
The study successfully synthesized block copolymers using the RAFT method. The molecular weights of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
Use in Hypercrosslinked Porous Polymer Materials
Specific Scientific Field
Summary of the Application
Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . Bromomethyl compounds could potentially be used in the synthesis of these materials .
Methods of Application
The specific method of application would depend on the nature of the experiment. Generally, these materials are synthesized through judicious selection of monomers, appropriate length crosslinkers, and optimized reaction conditions .
Results or Outcomes
The use of these materials can lead to interesting properties and enhance the selection toward a specific application. They have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .
Use in Dye-Sensitized Solar Cells
Specific Scientific Field
Summary of the Application
Dyes, including those derived from bromomethyl compounds, are widely used in emerging fields such as dye-sensitized solar cells .
Methods of Application
In dye-sensitized solar cells, the dye is used to absorb sunlight and generate electrons, which are then used to create an electric current .
Results or Outcomes
The use of these dyes can improve the efficiency of solar cells, contributing to the development of renewable energy technologies .
Use in Synthesis of Hypercrosslinked Polymers
Specific Scientific Field
Results or Outcomes
Use in Synthesis of Halogenated Derivatives of HMF
Specific Scientific Field
Summary of the Application
The halogenated derivatives of 5-Hydroxymethylfurfural (HMF), such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .
Methods of Application
The specific method of application would depend on the nature of the experiment. Generally, these compounds are synthesized through the dehydration of hexoses in the presence of a halogenating agent .
Results or Outcomes
The use of these compounds can lead to the production of a variety of valuable chemicals, contributing to the development of sustainable chemical processes .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUKPGIJZYZERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378781 | |
| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-fluorobenzonitrile | |
CAS RN |
180302-35-6 | |
| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

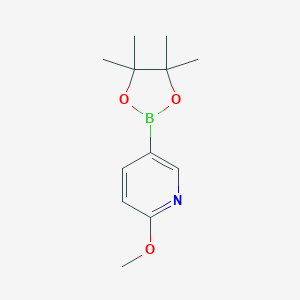
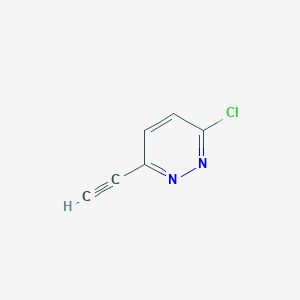
![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)



